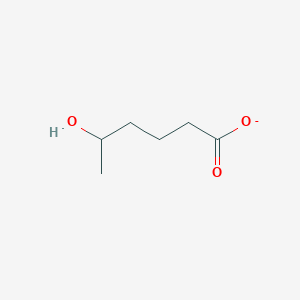

5-Hydroxyhexanoate

説明

Structure

3D Structure

特性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC名 |

5-hydroxyhexanoate |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1 |

InChIキー |

YDCRNMJQROAWFT-UHFFFAOYSA-M |

SMILES |

CC(CCCC(=O)[O-])O |

正規SMILES |

CC(CCCC(=O)[O-])O |

製品の起源 |

United States |

Biosynthetic and Enzymatic Pathways of 5 Hydroxyhexanoate

De Novo Biosynthesis and Proposed Metabolic Routes

While the term "de novo synthesis" typically refers to the creation of complex molecules from simple precursors like acetyl-CoA, the primary documented natural pathway for 5-hydroxyhexanoate formation involves the modification of a pre-existing fatty acid. The main proposed metabolic route is the (omega-1) hydroxylation of hexanoate (B1226103). hmdb.ca

This process is a facet of the broader omega (ω) oxidation pathway, a minor route for fatty acid metabolism that occurs in the endoplasmic reticulum of cells in some species. allen.inwikipedia.org This pathway becomes more significant when the primary beta-oxidation pathway is impaired. wikipedia.org The initial step involves the hydroxylation of the fatty acid chain at or near the terminal (omega) carbon. wikipedia.org

The key enzymes that drive this transformation are:

Cytochrome P450 Monooxygenases : These enzymes introduce a hydroxyl group onto the fatty acid chain, specifically at the omega or omega-1 position, using molecular oxygen and NADPH. wikipedia.orgrsc.org In the case of this compound, this occurs at the fifth carbon (the omega-1 position) of a six-carbon hexanoate chain.

Alcohol Dehydrogenase : Following hydroxylation, this enzyme oxidizes the newly formed hydroxyl group to an aldehyde. allen.inwikipedia.org

Aldehyde Dehydrogenase : This enzyme further oxidizes the aldehyde group to a carboxylic acid, which can result in a dicarboxylic acid if the initial fatty acid is oxidized at both ends. allen.inwikipedia.org

Studies in microorganisms like Pseudomonas have demonstrated the omega-oxidation of hexanoate to its corresponding hydroxylated form, 6-hydroxyhexanoate (B1236181), which is then further metabolized to adipic acid. asm.org This provides evidence for the activity of such hydroxylation pathways on hexanoate in bacteria. 5-Hydroxyhexanoic acid is recognized as a microbial metabolite, suggesting its natural production within various microorganisms through these fatty acid oxidation pathways. hmdb.ca

Enzymatic Synthesis and Stereochemical Control

The controlled synthesis of specific enantiomers of this compound is of significant interest, and biocatalytic methods are highly effective for achieving this. These methods primarily involve the bioreduction of keto precursors or the enzymatic resolution of racemic mixtures.

A key strategy for producing enantiomerically pure this compound is the asymmetric bioreduction of a corresponding keto-ester. The reduction of ethyl 5-oxohexanoate (B1238966) is a well-documented example that yields the chiral alcohol with high stereoselectivity. This biotransformation is effectively carried out by whole-cell biocatalysts that possess specific reductase enzymes.

One of the most successfully employed microorganisms for this purpose is the yeast Pichia methanolica. researchgate.netnih.govnih.govmdpi.comnih.gov When used as a whole-cell biocatalyst, it reduces ethyl 5-oxohexanoate to ethyl-(S)-5-hydroxyhexanoate with both high yield and excellent enantiomeric excess. nih.govresearchgate.netcore.ac.uk This reaction is highly valued for producing the (S)-enantiomer, a key chiral intermediate for various applications. researchgate.netnih.gov

| Precursor Compound | Microorganism/Enzyme | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ethyl 5-oxohexanoate | Pichia methanolica (SC 16116) | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% | nih.govnih.gov |

| 5-Oxohexanenitrile (B84432) | Pichia methanolica (SC 16116) | (S)-5-Hydroxyhexanenitrile | 80-90% | >95% | nih.govcore.ac.uk |

Kinetic resolution is another powerful enzymatic strategy to separate enantiomers from a racemic mixture of this compound or its derivatives. This can be accomplished through either enantioselective acylation or hydrolysis, typically using lipases.

Resolution via Enzymatic Acylation: In this approach, a lipase (B570770) selectively acylates one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. The resolution of racemic 5-hydroxyhexanenitrile has been demonstrated using this method. For example, immobilized lipase from Pseudomonas cepacia can catalyze the acetylation of racemic 5-hydroxyhexanenitrile, affording (5R)-acetoxy-hexanenitrile with high enantiomeric purity. thieme-connect.com Similarly, enzymatic succinylation using immobilized lipase PS-30 has been used to resolve racemic 5-hydroxyhexanenitrile, leaving the desired (S)-5-hydroxyhexanenitrile. nih.govresearchgate.net

Resolution via Enzymatic Hydrolysis: Alternatively, a racemic mixture of an esterified this compound derivative can be resolved through enantioselective hydrolysis. In this process, a lipase preferentially hydrolyzes one enantiomer, leaving the other unreacted. The enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile using Candida antarctica lipase is a prime example. nih.govsemanticscholar.org The lipase selectively hydrolyzes the (R)-acetate to 5-(R)-hydroxyhexanenitrile, leaving behind the desired (S)-5-acetoxyhexanenitrile with exceptional enantiomeric excess. researchgate.net

| Strategy | Racemic Substrate | Enzyme | Product(s) | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Hydrolysis | Racemic 5-acetoxyhexanenitrile | Candida antarctica lipase | (S)-5-Acetoxyhexanenitrile (unreacted) | 42% | >99% | nih.gov |

| Succinylation | Racemic 5-hydroxyhexanenitrile | Immobilized Lipase PS-30 | (S)-5-Hydroxyhexanenitrile (unreacted) | 34% | >99% | researchgate.net |

| Acetylation | Racemic 5-hydroxyhexanenitrile | Pseudomonas cepacia lipase | (5R)-Acetoxy-hexanenitrile | 94% | 94% | thieme-connect.com |

Bioreduction Strategies of Precursor Compounds

Microbial Biotransformation Mechanisms Leading to this compound Production

Microbial biotransformation harnesses the enzymatic machinery of whole microorganisms to convert a substrate into a structurally related product. researchgate.net This approach is particularly advantageous for producing chiral compounds like this compound, as it leverages the high regio- and enantioselectivity of microbial enzymes under mild reaction conditions. core.ac.uk The processes can utilize growing cultures, resting cells, or immobilized cells as biocatalysts. researchgate.net

Several microorganisms have been identified as effective biocatalysts for producing enantiomerically pure this compound and its derivatives through different mechanisms.

Pichia methanolica : This yeast is a prominent example of a whole-cell biocatalyst used for the asymmetric reduction of keto precursors. nih.gov Strains like P. methanolica SC 16116 contain highly efficient reductase enzymes that convert substrates like ethyl 5-oxohexanoate and 5-oxohexanenitrile into their corresponding (S)-alcohols. nih.govnih.govcore.ac.uk This microbial transformation provides a direct route to the (S)-enantiomer with high yields and optical purity. nih.gov

Candida antarctica : This yeast is renowned for producing a versatile and widely used enzyme, Candida antarctica lipase B (CALB). nih.gov CALB is an exceptional biocatalyst for the kinetic resolution of racemic mixtures. nih.govsemanticscholar.org In the context of this compound, it is used for the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile, where it selectively acts on the (R)-enantiomer, thereby isolating the (S)-enantiomer. nih.gov

Pseudomonas species : Lipases from bacteria such as Pseudomonas cepacia are also employed in kinetic resolution. thieme-connect.com These enzymes can perform enantioselective acylation, providing an alternative route to separate enantiomers of this compound derivatives. thieme-connect.com Furthermore, some Pseudomonas species are known to perform omega-oxidation of hexanoate, indicating their role in the natural formation of hydroxylated hexanoates. asm.org

Metabolic Pathways and Intermediary Roles of 5 Hydroxyhexanoate

Integration into Fatty Acid Degradation Pathways

5-Hydroxyhexanoate is a product of fatty acid metabolism, specifically through the (omega-1)-hydroxylation pathway. loinc.orgnih.govebi.ac.uk This process involves the hydroxylation of hexanoic acid at the fifth carbon position. ebi.ac.uk While it is considered a normal degradation product of fatty acids, its levels can become elevated under certain conditions. loinc.orghmdb.ca

One of the most significant contexts in which this compound is observed is in Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inborn error of metabolism that affects the beta-oxidation of fatty acids. hmdb.cad-nb.infonewenglandconsortium.org In individuals with MCADD, the impaired breakdown of medium-chain fatty acids leads to their accumulation and subsequent conversion into alternative metabolites, including this compound. d-nb.infonewenglandconsortium.org This makes the detection of elevated this compound in urine a key diagnostic marker for the condition. d-nb.info

The accumulation of fatty acid intermediates in MCADD, including those leading to this compound, can inhibit crucial metabolic processes like gluconeogenesis, contributing to the clinical presentation of the disorder. newenglandconsortium.org

Involvement in Dicarboxylic Acid Metabolism and Excretion Patterns

This compound is closely linked to dicarboxylic acid metabolism. It is considered a degradation product within the dicarboxylic acid pathway. loinc.org Conditions that lead to increased dicarboxylic aciduria, such as fasting, abnormal fatty acid oxidation, and the consumption of medium-chain triglycerides (MCTs), are often associated with elevated urinary excretion of this compound. loinc.orghmdb.caloinc.org

Studies have shown a significant increase in the urinary output of this compound in individuals consuming a diet rich in MCTs compared to those on a long-chain triglyceride (LCT) diet. loinc.orgnih.gov For instance, a study on low birth weight infants demonstrated that a formula with a higher proportion of MCTs led to substantially greater urinary excretion of this compound, along with other dicarboxylic and omega-1 hydroxy fatty acids. nih.gov This organic aciduria accounted for a small percentage of the total MCT intake. nih.gov

Elevated levels of this compound have also been identified in patients with non-ketotic dicarboxylic aciduria, a condition characterized by the excessive excretion of dicarboxylic acids. loinc.orgebi.ac.uk The presence of this compound, alongside other specific organic acids, helps in the differential diagnosis of various metabolic disorders. loinc.orgfaimallusr.com

Urinary Excretion of this compound in Different Conditions:

| Condition | Observation | Reference |

| Medium-Chain Triglyceride (MCT) Feeding | Increased urinary excretion of this compound compared to LCT feeding. | loinc.orgnih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Elevated levels of this compound in urine. | d-nb.info |

| Non-ketotic Dicarboxylic Aciduria | Presence of this compound in urine. | loinc.orgebi.ac.uk |

Microbial Metabolic Contributions to this compound Pools

In addition to endogenous human metabolism, microbial activity can also contribute to the formation of this compound. hmdb.ca Several bacterial species are known to produce polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. mdpi.commdpi.com Some of these bacteria can synthesize copolymers that include 3-hydroxyhexanoate (B1247844) monomers, a structurally related compound. researchgate.netmit.eduasm.org

Biological and Physiological Significance of 5 Hydroxyhexanoate

Association with Metabolic Dysregulation Events

5-Hydroxyhexanoate is increasingly recognized for its involvement in various metabolic dysregulation events. It is a product of fatty acid degradation and its presence and concentration can signify shifts in metabolic states. hmdb.ca Research has identified its association with several conditions characterized by altered metabolism.

In the context of oncology, metabolic dysregulation is a key feature of tumor development. Studies have highlighted a significant association between this compound and malignant tumors of bone and articular cartilage, pointing to its role in the metabolic disturbances that support tumorigenesis. nih.govnih.govresearchgate.net This connection underscores how cancer cells can co-opt metabolic pathways for their growth and proliferation.

Beyond cancer, this compound has been implicated in Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD). A study aimed at identifying metabolic heterogeneities in MAFLD patients found that this compound was part of a metabolite panel that could effectively screen for the disease. researchgate.net Its presence is also linked to conditions of abnormal fatty acid oxidation. For instance, urinary excretion of this compound, an (omega-1) hydroxylation product, increases during medium-chain triglyceride (MCT) feeding. hmdb.ca This is also observed in individuals with Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD), an inborn error of metabolism. hmdb.ca

Furthermore, investigations into systemic metabolic profiles during severe infections have noted changes in fatty acid metabolism. In patients with acute febrile illnesses such as malaria, leishmaniasis, and Zika virus infection, levels of 6-hydroxyhexanoate (B1236181) (a related compound) were found to be increased, indicating a broad disruption of lipid metabolism during the host response to pathogens. plos.org

Modulation of Immune-Mediated Processes and Cellular Responses

The influence of this compound extends to the modulation of the immune system, where it acts as a link between metabolic state and immune cell function.

Investigating its Role in Redox Dysregulation

Recent research has begun to uncover the role of this compound in redox dysregulation, a condition of imbalance between the production of reactive oxygen species and the body's ability to detoxify them. At elevated concentrations, this compound can induce oxidative damage and exert pro-oxidative effects. frontiersin.org This action is particularly relevant in cancer biology, where such a biochemical cascade can promote tumorigenesis. frontiersin.org The ability of this compound to contribute to a pro-oxidative state highlights a mechanism by which metabolic byproducts can directly influence cellular health and disease progression. frontiersin.org Therapeutic strategies aimed at inhibiting the synthesis or promoting the metabolism of this compound could potentially mitigate these pro-oxidative effects and slow tumor advancement. nih.gov

Interplay with Immune Phenotypes and Cellular Activation

A significant finding in the study of this compound is its interplay with specific immune cell phenotypes. A Mendelian randomization study established a causal relationship between the immune phenotype SSC-A on HLA DR+ Natural Killer (NK) cells and the metabolite this compound in the context of malignant tumors of bone and articular cartilage. nih.govfrontiersin.orgfrontiersin.org This evidence suggests that aberrant responses from these activated immune cells can disrupt the normal balance of this compound. frontiersin.org

The association highlights a mechanistic link between immune surveillance, cellular activation, and metabolic dysregulation. nih.govfrontiersin.org In this dynamic, this compound was found to be a mediator, quantifying its role as a propagator of signaling events that arise from immune activation. frontiersin.org Specifically, the study calculated that this compound mediates 7.2% of the total effect of the SSC-A on HLA DR+ NK cell phenotype on the development of these malignant tumors. nih.govfrontiersin.org This interplay underscores the complexity of tumor biology and points to the necessity of therapeutic approaches that can address both immune and metabolic aspects of the disease. frontiersin.org

Evaluation as a Research Biomarker in Disease Models

Given its association with specific pathological states, this compound has been evaluated as a potential research biomarker for the detection and monitoring of various diseases.

In oncology, its strong causal link to malignant tumors of bone and articular cartilage suggests its utility as a biomarker for early detection and surveillance of these rare cancers. nih.govfrontiersin.org Similarly, in the field of hepatology, this compound is a component of a three-metabolite panel used in a linear discriminant analysis model to screen for MAFLD patients. This model demonstrated high accuracy, with an Area Under the Curve (AUC) of 0.94 in validation samples, indicating its strong potential for clinical application. researchgate.net

The utility of this compound as a biomarker extends to infectious diseases. A metabolomic analysis of urine samples from patients with active tuberculosis (TB) identified significantly altered levels of this compound compared to healthy controls, suggesting it could serve as a biomarker for TB. nih.gov Its presence has also been noted in metabolomic studies of colorectal cancer, although its specific role as a biomarker in this context requires further investigation. hmdb.ca

The following tables present research findings related to this compound's role in disease pathways and its potential as a biomarker.

Table 1: Causal Relationship Between Immune Phenotype SSC-A on HLA DR+ NK Cells and this compound

| Feature | Metric | Value | 95% Confidence Interval | Source |

| Association | Odds Ratio (OR) | 1.032 | 1.005 - 1.060 | nih.gov, frontiersin.org, frontiersin.org |

| Statistical Significance | P-value | 0.017 | N/A | nih.gov, frontiersin.org, frontiersin.org |

| Mediating Role | Mediation Ratio | 7.2% | N/A | nih.gov, frontiersin.org |

Table 2: Evaluation of this compound as a Research Biomarker in Disease Models

| Disease Model | Finding | Potential Use | Source |

| Malignant Tumors of Bone and Articular Cartilage | Causal relationship identified with tumor risk. | Early detection and monitoring. | nih.gov, frontiersin.org |

| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | Component of a highly accurate diagnostic metabolite panel (AUC = 0.94). | Screening and diagnosis. | researchgate.net |

| Tuberculosis | Significantly altered levels found in urine of patients with active TB. | Diagnostic biomarker. | nih.gov |

| Colorectal Cancer | Identified in metabolomic analysis of cancer tissue. | Further research needed to establish biomarker potential. | hmdb.ca |

Analytical Methodologies for 5 Hydroxyhexanoate Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for isolating 5-hydroxyhexanoate from complex sample mixtures, enabling its accurate quantification. Both gas and liquid chromatography, paired with mass spectrometry, are powerful tools in metabolomic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including hydroxy fatty acids like this compound. nih.govbiocrates.com Due to the polar nature and low volatility of this compound, a chemical derivatization step is essential prior to GC analysis. jfda-online.comsigmaaldrich.com This process converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior. sigmaaldrich.com

Common derivatization strategies include:

Silylation: This is a frequent technique where active hydrogens in the hydroxyl and carboxyl groups are replaced with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comtheses.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.comtheses.cz

Alkylation/Esterification: The carboxylic acid group can be converted to its methyl ester (a fatty acid methyl ester, or FAME) to increase volatility. nih.gov

Following derivatization, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly using electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nih.govbiocrates.com The resulting mass spectrum provides a molecular fingerprint that aids in the identification of the compound, while the chromatographic peak area allows for quantification. researchgate.net GC-MS methods, often using stable isotope-labeled internal standards, are valuable for the quantitative analysis of hydroxy fatty acids in biological samples like plasma and for investigating disorders of fatty acid oxidation. nih.gov

Liquid Chromatography-Based Separations

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific alternative for the analysis of this compound, often without the need for derivatization. mdpi.comcreative-proteomics.com This is a significant advantage over GC-MS, as it simplifies sample preparation and avoids potential issues with derivatization efficiency. theses.czmdpi.com

Several LC-based approaches are employed:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques separate compounds in a liquid mobile phase as they pass through a column packed with a solid stationary phase. theses.cz For a compound like this compound, reversed-phase chromatography is commonly used. lipidmaps.org UHPLC systems use smaller column particles, leading to higher resolution and faster analysis times. creative-proteomics.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for polar compounds that are poorly retained in reversed-phase chromatography. mdpi.com

Tandem Mass Spectrometry (MS/MS): Coupling LC with a tandem mass spectrometer (like a triple quadrupole) greatly enhances selectivity and sensitivity. creative-proteomics.com In a typical LC-MS/MS workflow, the first mass spectrometer selects the precursor ion of this compound, which is then fragmented. The second mass spectrometer analyzes the specific product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. lipidmaps.orgshimadzu.it

In some cases, derivatization is still used in LC-MS to improve ionization efficiency and sensitivity. Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to label the carboxylic acid group, enhancing detection in positive ion mode. shimadzu.itfrontiersin.org

Table 1: Comparison of Chromatographic Methods for Hydroxy Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Derivatization | Generally required to increase volatility (e.g., silylation, methylation). jfda-online.comsigmaaldrich.com | Often not required, simplifying sample preparation. mdpi.com Can be used to enhance sensitivity. shimadzu.it |

| Volatility Requirement | Analyte must be volatile or made volatile. theses.cz | Suitable for non-volatile and thermally labile compounds. biocrates.com |

| Separation Principle | Separation based on boiling point and polarity in a gaseous mobile phase. biocrates.com | Separation based on partitioning between a liquid mobile phase and solid stationary phase. creative-proteomics.com |

| Typical Use Case | Analysis of volatile and semi-volatile metabolites; established libraries for spectral matching. biocrates.com | High-sensitivity targeted quantification and analysis of complex mixtures. creative-proteomics.commdpi.com |

| Ionization | Typically hard ionization (e.g., Electron Ionization - EI) leading to extensive fragmentation. theses.cz | Typically soft ionization (e.g., Electrospray Ionization - ESI) preserving the molecular ion. theses.cz |

Spectroscopic Characterization for Structural Elucidation within Research Contexts

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like this compound, especially in research settings where its synthesis or isolation is being confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. hmdb.ca For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm its structure.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environment. The spectrum would show distinct signals for the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons at various positions along the carbon chain, the methine (CH) proton attached to the hydroxyl group, and the hydroxyl (OH) protons. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals reveal how many neighboring protons each proton has, which helps to piece together the connectivity of the molecule.

¹³C NMR (Carbon-13 NMR): This spectrum shows a signal for each unique carbon atom in the molecule. For this compound, one would expect to see six distinct signals corresponding to the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the four other aliphatic carbons, and the terminal methyl carbon. The chemical shift (position) of each signal indicates the electronic environment of that carbon, confirming the presence of functional groups like the carboxylic acid and secondary alcohol. sigmaaldrich.com

While experimental spectra are the gold standard, predicted NMR data from databases like the Human Metabolome Database (HMDB) are also valuable research tools. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxyhexanoic Acid (Data predicted for D₂O solvent)

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 (Carboxyl) | ¹³C | 182.5 |

| C2 | ¹³C | 36.6 |

| C3 | ¹³C | 24.3 |

| C4 | ¹³C | 38.3 |

| C5 (CH-OH) | ¹³C | 68.3 |

| C6 (Methyl) | ¹³C | 25.5 |

| H on C2 | ¹H | 2.22 |

| H on C3 | ¹H | 1.57 |

| H on C4 | ¹H | 1.41 |

| H on C5 | ¹H | 3.69 |

| H on C6 | ¹H | 1.07 |

Source: Human Metabolome Database (HMDB). hmdb.ca Note: Predicted values can vary based on the software and conditions used.

Advanced Approaches for Comprehensive Metabolomic Profiling

This compound is often identified and quantified as part of broader, untargeted metabolomics studies, which aim to measure as many metabolites as possible in a biological sample. animbiosci.orgjfda-online.com These advanced workflows combine high-resolution analytical platforms with sophisticated data analysis.

The typical workflow involves:

Sample Preparation: Extraction of metabolites from biological samples (e.g., serum, urine, tissue). plos.org

Data Acquisition: Analysis of the extracts using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with either UHPLC or GC. mdpi.comanimbiosci.org These instruments provide highly accurate mass measurements, which are critical for assigning correct elemental formulas to unknown compounds.

Data Processing: The raw data, which can contain thousands of metabolic features, is processed using specialized software. mdpi.com This involves peak detection, alignment of retention times across different samples, and grouping of related features (e.g., isotopes and adducts). mdpi.complos.org

Metabolite Annotation and Identification: Features of interest are putatively identified by matching their accurate mass and fragmentation patterns (from MS/MS experiments) against metabolomics databases. wur.nl The identification of this compound would be confirmed by comparing its retention time and mass spectrum to an authentic chemical standard.

Statistical Analysis: Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify metabolites that are significantly different between experimental groups (e.g., healthy vs. disease). animbiosci.org

Through such untargeted profiling, this compound has been identified as a metabolite that can be altered in various conditions, highlighting its potential role in lipid metabolism and disease-related pathways. plos.org

Integration of 5 Hydroxyhexanoate into Polyhydroxyalkanoate Pha Research

Exploration of 5-Hydroxyhexanoate as a Potential Monomer Unit in Biopolymer Synthesis

The exploration of this compound as a monomer unit stems from the broader effort to expand the diversity of PHAs beyond the commonly produced poly(3-hydroxybutyrate) (P(3HB)). The inclusion of different monomers can alter properties such as melting point, glass transition temperature, and crystallinity, making the resulting copolymers suitable for a wider range of applications. mdpi.com

Initial research demonstrated that certain PHA synthases, the key enzymes in PHA production, possess a broad substrate specificity, enabling them to incorporate monomers other than their typical substrates. researchgate.net This discovery paved the way for investigating the incorporation of "unusual" monomers like this compound. Studies have shown that engineered microorganisms, when supplied with appropriate precursors, can synthesize PHAs containing 5-hydroxyvalerate (5HV) and 3-hydroxyhexanoate (B1247844) (3HHx), indicating the potential for incorporating structurally similar monomers like this compound. mdpi.com The successful biosynthesis of copolymers containing 6-hydroxyhexanoate (B1236181) (6HHx) further supports the feasibility of incorporating hydroxyalkanoates with hydroxyl groups at positions other than the typical C-3. bohrium.comacs.org

Biosynthesis Pathways for this compound-Containing PHAs

The biosynthesis of PHAs containing this compound monomers requires a host microorganism with the necessary enzymatic machinery to convert a supplied substrate into 5-hydroxyhexanoyl-CoA and a PHA synthase capable of polymerizing this monomer.

Genetic and Enzymatic Engineering for Monomer Incorporation

The ability of a microorganism to incorporate this compound into a PHA polymer is largely dependent on the substrate specificity of its PHA synthase (PhaC). asm.org PHA synthases are classified into different classes based on their preference for short-chain-length (scl) or medium-chain-length (mcl) hydroxyacyl-CoA substrates. mdpi.comaocs.org Class I, III, and IV synthases typically polymerize scl-PHAs (C3-C5 monomers), while Class II synthases prefer mcl-PHAs (C6-C14 monomers). mdpi.comcdnsciencepub.com

Genetic engineering has been instrumental in developing microbial strains capable of producing novel PHA copolymers. researchgate.netgoogle.com This often involves introducing a heterologous PHA synthase gene with a broader substrate range into a host organism that is a good PHA producer, such as Cupriavidus necator (formerly Ralstonia eutropha). asm.orgnih.gov For instance, a PHA synthase from uncultured bacteria, PhaCBP-M-CPF4, has demonstrated a very broad substrate specificity, capable of incorporating monomers such as 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyvalerate (B1259860) (3HV), 4-hydroxybutyrate (4HB), 5-hydroxyvalerate (5HV), and 3-hydroxyhexanoate (3HHx). researchgate.netmdpi.com This suggests that such synthases could also potentially incorporate this compound.

Site-directed mutagenesis and enzyme evolution are powerful tools to alter the substrate specificity of PHA synthases. asm.orgnih.gov By modifying specific amino acid residues in the enzyme's active site, researchers can enhance its ability to incorporate non-native monomers. bohrium.comacs.orgasm.org For example, mutations in the PHA synthase from Chromobacterium sp. USM2 (PhaCCs) have been shown to increase the incorporation of 3-hydroxyhexanoate. asm.org Similar strategies could be employed to engineer synthases for efficient this compound incorporation.

| Engineered Strain/Enzyme | Modification | Resulting Copolymer | Key Finding |

| Cupriavidus necator PHB⁻⁴ harboring phaCBP-M-CPF4 | Introduction of a novel PHA synthase with broad substrate specificity. researchgate.netmdpi.com | Poly(3HB-co-3HHx-co-5HV) mdpi.com | The synthase can incorporate various monomers, including 5HV, suggesting potential for 5HHx incorporation. researchgate.netmdpi.com |

| Escherichia coli JM109 | Harboring 11 heterologous genes including Ccr and Emd. bohrium.com | P(3HB-co-3HHx) | Demonstration of a complex artificial pathway for copolyester synthesis in a non-native host. bohrium.com |

| Ralstonia eutropha | Expression of a newly characterized PHA synthase from Rhodococcus aetherivorans I24 and an enoyl-CoA hydratase gene (phaJ) from Pseudomonas aeruginosa. asm.org | P(HB-co-HHx) | Increased PHA accumulation and altered monomer composition through genetic modification. asm.org |

| Chimeric PHA synthase PhaCAR | Site-directed saturation mutagenesis at positions 149 and 314. bohrium.comacs.org | P(3HB-co-6HHx) | Mutations repurposed to enhance incorporation of the unusual monomer 6-hydroxyhexanoate. bohrium.comacs.org |

Substrate Utilization and Pathway Optimization

The production of this compound-containing PHAs is contingent on the provision of a suitable precursor substrate and an optimized metabolic pathway to channel it towards monomer synthesis. For instance, in the production of P(3HB-co-3HHx), plant oils are often used as a carbon source. asm.orgresearchgate.net The fatty acids within the oil are broken down via the β-oxidation pathway, generating intermediates that can be channeled into PHA synthesis. tandfonline.com

To produce a PHA with this compound, a structurally related precursor would need to be supplied to the culture medium. The microorganism would then need an enzymatic pathway to convert this precursor into 5-hydroxyhexanoyl-CoA. This might involve enzymes such as CoA ligases, hydroxylases, or enzymes of the β-oxidation pathway. tandfonline.com

Pathway optimization can involve the deletion of competing metabolic pathways to increase the flux of carbon towards PHA synthesis. For example, deleting genes involved in the degradation of fatty acids can lead to the accumulation of longer-chain PHA monomers. tandfonline.com Furthermore, enhancing the expression of key enzymes in the biosynthetic pathway, such as enoyl-CoA hydratases (PhaJ), can increase the supply of monomer precursors to the PHA synthase. asm.orgnih.gov

Enzymatic Degradation Studies of Related Hydroxyalkanoate Polymers

The biodegradability of PHAs is one of their most significant advantages. This process is primarily carried out by extracellular PHA depolymerases secreted by microorganisms in various environments. nih.govcdnsciencepub.comsemanticscholar.org These enzymes hydrolyze the ester bonds of the PHA polymer chain, breaking it down into water-soluble monomers and oligomers that can be utilized by cells as carbon and energy sources. nih.govfrontiersin.org

The rate of enzymatic degradation is influenced by several factors, including the polymer's composition, crystallinity, and the specificity of the PHA depolymerase. nih.govsemanticscholar.org Studies on the degradation of various PHA copolymers have provided insights that can be extrapolated to polymers containing this compound.

For instance, the degradation rate of copolymers like P(3HB-co-3HV) has been shown to be faster than that of the P(3HB) homopolymer. frontiersin.org The rate of enzymatic erosion of PHA films increases with the incorporation of a second monomer up to a certain percentage. nih.gov However, the degradation rate can decrease with an increase in the side-chain length of the 3-hydroxyalkanoate monomers. semanticscholar.org It has also been noted that most bacteria capable of degrading P(3HB) or P(3HV) cannot degrade PHAs with six or more carbon atoms, suggesting that specialized enzymes are required for the degradation of polymers containing longer-chain monomers. frontiersin.org

The degradation of a hypothetical P(3HB-co-5HHx) copolymer would likely be influenced by the 5HHx content. The presence of the C6 monomer with a hydroxyl group at the C-5 position might affect the binding and catalytic activity of PHA depolymerases. It is conceivable that the degradation would be slower compared to scl-PHAs, requiring specific depolymerases with an affinity for this particular polymer structure.

| Polymer | Degrading Organism/Enzyme | Key Findings on Degradation |

| P(3HB) | PHA depolymerase from Ralstonia pickettii T1 nih.govresearchgate.net | Degradation rate is dependent on the crystalline state of the polymer and enzyme concentration. nih.gov |

| P(3HB)/P(3HV) Copolymers | Various bacteria in seawater frontiersin.org | Degradation was faster than P(3HB) homopolymer, with rates increasing with higher hydroxyvalerate content. frontiersin.org |

| PHA films with varying monomer units | PHA depolymerase from Alcaligenes faecalis T1 semanticscholar.org | The rate of enzymatic erosion increased with the incorporation of a second monomer up to 10-20 mol%. nih.gov |

| Poly(3HB-co-3HHx-co-5HV) | Microbial degradation analysis mdpi.com | Degraded more slowly than poly(3HB-co-3HHx). mdpi.com |

This table provides an interactive overview of degradation studies on related hydroxyalkanoate polymers.

Future Research Directions and Perspectives on 5 Hydroxyhexanoate

Elucidating Undiscovered Biosynthetic and Degradation Pathways

Our current understanding of the lifecycle of 5-hydroxyhexanoate is incomplete, presenting significant opportunities for discovery. The compound is recognized as a product of (omega-1) fatty acid oxidation and has been identified as a microbial metabolite. ebi.ac.ukhmdb.ca However, the specific enzymatic pathways and regulatory networks governing its synthesis in various organisms are not fully mapped out. Future research efforts are needed to identify and characterize the enzymes responsible for its production, particularly in the human microbiome and its potential endogenous synthesis in mammalian cells.

In the realm of biotechnology, this compound is a known monomeric constituent of polyhydroxyalkanoates (PHAs), a class of biodegradable biopolymers. mdpi.commdpi.com Engineered bacteria, such as Escherichia coli, have been successfully modified to create artificial metabolic pathways for producing copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. bohrium.comfrontiersin.org These synthetic biology approaches, which can involve the introduction of up to 11 heterologous genes, provide a powerful platform for studying the synthesis of this compound precursors and their polymerization. bohrium.comfrontiersin.org Further exploration of these engineered systems, including the manipulation of key enzymes like crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd), could uncover novel biosynthetic routes and control mechanisms. frontiersin.org

Similarly, the degradation pathways of this compound are a critical area for future study. While the biodegradation of P(3HB-co-3HHx) plastics has been investigated in environments like anaerobic sludge and seawater, the specific enzymes and microorganisms that break down the polymer into its constituent monomers, including this compound, are still being identified. jst.go.jpacs.org Studies on the related compound 6-hydroxyhexanoate (B1236181) in Pseudomonas species have shown that omega-oxidation is the exclusive degradation pathway, as beta-oxidation leads to a non-metabolizable intermediate. asm.org This suggests that the degradation of this compound may also be governed by specific, and potentially undiscovered, oxidative pathways, representing a key research frontier.

Advanced Mechanistic Investigations in Biological Systems

Beyond its role as a metabolic intermediate, emerging evidence suggests that this compound has complex signaling and mechanistic roles in biological systems, particularly in human disease. A significant area of future research lies in moving beyond correlational observations to detailed mechanistic investigations.

One promising avenue is its role in diabetic nephropathy. Metabolomics studies have identified decreased levels of urinary this compound as a potential predictive biomarker for the progression of early renal functional decline in patients with type 2 diabetes and microalbuminuria. researchgate.netkarger.com This finding suggests that this compound may have a protective role in the kidney, and future studies should aim to uncover the molecular mechanisms behind this association. karger.comd-nb.info Investigating how its depletion contributes to the pathophysiology of diabetic microvascular progression could open new therapeutic avenues. karger.com

More recently, a 2024 Mendelian randomization study implicated this compound as a key mediator in the development of malignant tumors of bone and articular cartilage. nih.govfrontiersin.org The study provided evidence for a causal relationship between specific immune cell phenotypes and cancer risk, with this compound acting as an intermediary metabolite. nih.govnih.gov It is hypothesized that at high concentrations, this compound can induce oxidative damage, contributing to a biochemical cascade that promotes tumorigenesis through redox dysregulation. nih.gov This pivotal finding calls for advanced research into the compound's interaction with immune cells and its pro-oxidative potential in the context of cancer. nih.gov Future therapeutic strategies could involve agents that modulate the availability of this compound by either inhibiting its synthesis or enhancing its metabolism. nih.gov

Development of Novel Research Tools and Methodologies

To unlock the secrets of this compound, the development and application of novel research tools and methodologies are essential. The advancement of metabolomics platforms, particularly those utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will continue to be crucial for the sensitive detection and quantification of this compound in complex biological matrices such as urine and plasma. karger.comnih.gov

In addition to analytical techniques, sophisticated research methodologies are being employed to probe the compound's causal roles in disease. The use of Mendelian randomization, a method that uses genetic variation as instrumental variables, has been pivotal in establishing a potential causal link between this compound and cancer, moving beyond simple association. nih.govfrontiersin.orgnih.gov The prospective use of this and similar methods will be invaluable for validating its role in other pathological processes.

The development of new synthesis and production methods is also a key research direction. Biochemical approaches have been developed for the stereospecific synthesis of ethyl 5-(S)-hydroxyhexanoate using microorganisms like Pichia methanolica for the enantioselective reduction of the corresponding keto-ester. nih.govresearchgate.net Such methods, which can achieve high yields and enantiomeric excess, are vital for producing specific isomers of this compound for functional studies and as analytical standards. nih.gov Furthermore, the continued development of engineered microorganisms and enzymes for PHA synthesis not only aids in the production of novel biopolymers but also serves as a powerful toolkit for studying the enzymatic processes involved in hydroxyalkanoate metabolism. bohrium.comtandfonline.com The use of advanced analytical methods like two-dimensional correlation spectroscopy (2D-COS) to study polymers containing hydroxyhexanoate can also provide deeper insights into their structural and thermal properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 5-hydroxyhexanoate in biological samples, and how are they validated?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for quantifying this compound, particularly in urine and plasma. Validation includes calibration curves using synthetic standards, spike-recovery tests (e.g., 85–110% recovery rates), and precision assessments (intra-day CV <10%). Enantiomeric separation can be achieved using chiral columns, as demonstrated in urinary metabolite studies . For example, L- and D-enantiomers of this compound were resolved using β-cyclodextrin-based columns, with L-enantiomers predominating in patient samples (L/D ratio ~3:1) .

Q. How is this compound synthesized in laboratory settings, and what are critical reaction conditions?

- Methodological Answer : this compound can be synthesized via hydroxylation of hexanoic acid derivatives or ester hydrolysis. For example, ethyl 5-hydroxydecanoate (a structural analog) is synthesized from ethyl acetoacetate through Claisen condensation, followed by selective reduction. Key conditions include anhydrous solvents (e.g., THF), temperature control (0–5°C for ketone stabilization), and catalysts like palladium on carbon for hydrogenation. Purity is verified via NMR (δ 1.2–1.6 ppm for methylene protons) and GC-MS .

Q. What metabolic pathways produce this compound, and how do they correlate with disease states?

- Methodological Answer : this compound arises from ω-oxidation of fatty acids, particularly in mitochondrial β-oxidation disorders. In patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, elevated urinary this compound (e.g., 803 μmol/L in Patient 1 ) correlates with impaired β-oxidation. Its detection requires differential analysis from adipic/suberic acid levels to distinguish ω-oxidation from β-oxidation defects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound excretion data across in vitro and in vivo models?

- Methodological Answer : Discrepancies often stem from species-specific metabolism or experimental design. For instance, in vitro models using rat hepatocytes may underestimate this compound production due to lower ω-oxidase activity compared to humans. To address this, cross-validate findings using human-derived cell lines (e.g., HepG2) and adjust substrate concentrations (e.g., 0.1–1 mM hexanoate). Statistical tools like Bland-Altman plots can quantify agreement between models .

Q. What experimental strategies are effective for studying the enantioselective metabolism of this compound?

- Methodological Answer : Enantiomer-specific analysis requires chiral chromatography (e.g., Chiralpak AD-H column) and isotopic labeling. For example, administering deuterated L-5-hydroxyhexanoate to murine models allows tracking of enantiomer-specific clearance rates via LC-MS/MS. Studies show L-enantiomers are preferentially excreted in urine (e.g., 70–80% of total this compound in MCAD-deficient patients), suggesting stereoselective transport mechanisms .

Q. How do researchers design protocols to investigate this compound's role in lipid peroxidation and oxidative stress?

- Methodological Answer : Use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) in cell cultures treated with this compound (0.5–2 mM). Pair with ROS detection probes (e.g., DCFH-DA) and glutathione depletion measurements. Controls should include antioxidants (e.g., α-tocopherol) to confirm peroxide-specific effects. Data interpretation must account for baseline variability in antioxidant enzyme activity (e.g., catalase, SOD) across cell types .

Methodological Recommendations

- Literature Search : Use PubMed/Google Scholar with Boolean terms: (this compound OR 5-OH-hexanoate) AND (metabolism OR synthesis). Filter by publication date (last 10 years) and study type (e.g., "clinical trial," "in vitro") .

- Data Contradiction Analysis : Apply the Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting results .

- Ethical Compliance : For human studies, ensure IRB approval and document participant selection criteria (e.g., exclusion of subjects with renal dysfunction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。